Cas no 425399-53-7 (2-(Diphenylmethyl)-1,3-thiazol-4-amine)
2-(Diphenylmethyl)-1,3-thiazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzhydrylthiazol-4-amine
- 2-(diphenylmethyl)-1,3-thiazol-4-amine(SALTDATA: FREE)
- 2-benzhydryl-1,3-thiazol-4-amine
- 2-(DIPHENYLMETHYL)-1,3-THIAZOL-4-AMINE
- AC1MEQJ6
- AG-F-51290
- Ambcb6046797
- BIM-0042143.P001
- CBMicro_041983
- CTK4I6377
- MolPort-002-118-776
- BS-37643
- 425399-53-7
- CHEMBRDG-BB 6046797
- AKOS022184439
- SR-01000226013-1
- MFCD02108091
- DTXSID30387159
- SR-01000226013
- 2-(Diphenylmethyl)-1,3-thiazol-4-amine
-
- MDL: MFCD02108091
- Inchi: 1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2
- InChI Key: DUUZMBXMNDQVIX-UHFFFAOYSA-N
- SMILES: S1C=C(N)N=C1C(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 266.08800
- Monoisotopic Mass: 266.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.223
- Boiling Point: 457.6°C at 760 mmHg
- Flash Point: 230.6°C
- Refractive Index: 1.663
- PSA: 67.15000
- LogP: 4.48670
2-(Diphenylmethyl)-1,3-thiazol-4-amine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(Diphenylmethyl)-1,3-thiazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B432623-50mg |
2-(Diphenylmethyl)-1,3-thiazol-4-amine |
425399-53-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432623-100mg |
2-(Diphenylmethyl)-1,3-thiazol-4-amine |
425399-53-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B432623-500mg |
2-(Diphenylmethyl)-1,3-thiazol-4-amine |
425399-53-7 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Chemenu | CM306209-1g |
2-Benzhydrylthiazol-4-amine |
425399-53-7 | 95% | 1g |
$118 | 2022-12-28 | |
| Chemenu | CM306209-5g |
2-Benzhydrylthiazol-4-amine |
425399-53-7 | 95% | 5g |
$304 | 2022-12-28 | |
| eNovation Chemicals LLC | Y1248468-250mg |
2-(diphenylmethyl)-1,3-thiazol-4-amine |
425399-53-7 | 95% | 250mg |
$100 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248468-250mg |
2-(diphenylmethyl)-1,3-thiazol-4-amine |
425399-53-7 | 95% | 250mg |
$100 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1248468-250mg |
2-(diphenylmethyl)-1,3-thiazol-4-amine |
425399-53-7 | 95% | 250mg |
$100 | 2025-02-19 | |
| A2B Chem LLC | AF67157-250mg |
2-Benzhydrylthiazol-4-amine |
425399-53-7 | 95% | 250mg |
$44.00 | 2024-04-20 | |
| A2B Chem LLC | AF67157-1g |
2-Benzhydrylthiazol-4-amine |
425399-53-7 | 95% | 1g |
$120.00 | 2024-04-20 |
2-(Diphenylmethyl)-1,3-thiazol-4-amine Suppliers
2-(Diphenylmethyl)-1,3-thiazol-4-amine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(Diphenylmethyl)-1,3-thiazol-4-amine
Introduction to 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS No. 425399-53-7)
2-(Diphenylmethyl)-1,3-thiazol-4-amine, with the CAS number 425399-53-7, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 2-(Diphenylmethyl)-1,3-thiazol-4-amine make it a valuable candidate for various drug discovery and development efforts.
The chemical structure of 2-(Diphenylmethyl)-1,3-thiazol-4-amine consists of a thiazole ring substituted with a diphenylmethyl group at the 2-position and an amine group at the 4-position. The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The diphenylmethyl group, which is a bulky aromatic substituent, imparts additional stability and specific interactions that can influence the compound's biological activity.
Recent studies have highlighted the potential of 2-(Diphenylmethyl)-1,3-thiazol-4-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(Diphenylmethyl)-1,3-thiazol-4-amine could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-(Diphenylmethyl)-1,3-thiazol-4-amine has also been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes 2-(Diphenylmethyl)-1,3-thiazol-4-amine a potential candidate for further exploration in oncology research.
The pharmacokinetic properties of 2-(Diphenylmethyl)-1,3-thiazol-4-amine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable oral bioavailability and metabolic stability. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time. However, further preclinical studies are needed to fully characterize its pharmacokinetic profile and identify any potential toxicological concerns.
In terms of synthetic accessibility, 2-(Diphenylmethyl)-1,3-thiazol-4-amine can be prepared through well-established synthetic routes. One common approach involves the reaction of 4-chloroacetylthioaniline with diphenylmethyllithium followed by deprotection to yield the final product. This synthetic method provides good yields and allows for easy modification of the structure through variations in substituents or reaction conditions. The ease of synthesis and structural flexibility make 2-(Diphenylmethyl)-1,3-thiazol-4-amine an attractive starting point for medicinal chemists looking to optimize its biological activity.
The potential applications of 2-(Diphenylmethyl)-1,3-thiazol-4-amine extend beyond its direct therapeutic uses. It can also serve as a valuable tool in chemical biology research for probing cellular processes and signaling pathways. For example, its ability to modulate specific enzymes or receptors can provide insights into disease mechanisms and help identify new targets for drug development.
In conclusion, 2-(Diphenylmethyl)-1,3-thiazol-4-amine (CAS No. 425399-53-7) is a multifaceted compound with promising therapeutic potential in areas such as anti-inflammatory and antitumor treatments. Its unique chemical structure and favorable pharmacological properties make it an important molecule for further investigation in both academic and industrial settings. As research continues to uncover new aspects of its biological activity and mechanisms of action, it is likely that this compound will play a significant role in advancing our understanding of various diseases and contributing to the development of novel therapeutic strategies.
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